12-Azido-dodecanoyl-OSu
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Overview
Description
12-Azido-dodecanoyl-OSu: is a chemical compound widely used in click chemistry. It contains an azide group, making it a valuable reagent for bioconjugation processes. This compound is particularly useful as a hydrophobic bioconjugation linker, facilitating the attachment of various molecules in biological and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-dodecanoyl-OSu typically involves the reaction of 12-azidododecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet the stringent requirements of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of 12-Azido-dodecanoyl-OSu reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
12-Azido-dodecanoyl-OSu has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 12-Azido-dodecanoyl-OSu involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the conjugation of different molecules. This mechanism is crucial for its role in bioconjugation and click chemistry .
Comparison with Similar Compounds
- 12-Azidododecanoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 12-azidododecanoate
- 12-Azidododecanoic acid NHS ester
Uniqueness: 12-Azido-dodecanoyl-OSu stands out due to its high reactivity and efficiency in click chemistry reactions. Its hydrophobic nature makes it particularly suitable for bioconjugation processes involving hydrophobic molecules. Additionally, its ability to undergo both copper-catalyzed and strain-promoted cycloaddition reactions provides versatility in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBMATIFFFRTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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